4-Chlorophenylallyl sulfone

Vue d'ensemble

Description

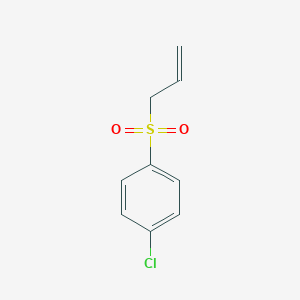

4-Chlorophenylallyl sulfone is an organic compound characterized by the presence of a sulfone group attached to a 4-chlorophenyl and an allyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylallyl sulfone typically involves the reaction of 4-chlorophenyl sulfonyl chloride with allyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Nickel-Catalyzed Suzuki–Miyaura Coupling in Water

4-Chlorophenylallyl sulfone undergoes efficient cross-coupling with arylboronic acids in aqueous media using a NiSO₄·6H₂O/cationic 2,2′-bipyridyl catalyst system. This method is notable for its eco-friendly profile and high functional group tolerance .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | NiSO₄·6H₂O (5 mol%) |

| Ligand | Cationic 2,2′-bipyridyl |

| Solvent | Water |

| Temperature | 120°C |

| Reaction Time | 1 hour |

| Yield | 85–94% |

Example Reaction Key Features

- Tolerates electron-rich and electron-deficient arylboronic acids.

- No inert atmosphere required due to water’s oxygen-scavenging properties .

Visible-Light-Mediated Allylation

Under blue LED irradiation, this compound participates in radical-mediated allylation with alkyl bromides via a photoredox mechanism. The reaction employs an Ir[(ppy)₂(dtbbpy)]PF₆ catalyst and DIPEA as a sacrificial reductant .

Mechanistic Pathway

- Photoexcitation : Ir catalyst absorbs light, generating an excited state.

- Reductive Quenching : DIPEA transfers an electron to the catalyst.

- Radical Formation : Sulfone undergoes single-electron reduction, forming an allylic radical.

- Cross-Coupling : Radical couples with alkyl bromide-derived intermediates .

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Ir[(ppy)₂(dtbbpy)]PF₆ (2 mol%) |

| Reductant | DIPEA (8 equiv) |

| Solvent | DCE/DMA (1:1) |

| Light Source | Blue LEDs (450 nm) |

| Yield | 72–89% |

Radical Addition Reactions

This compound serves as a radical acceptor in halogen-bonding-assisted reactions. For example, it couples with vinyl bromides under photochemical conditions to form substituted vinyl sulfones .

Representative Transformation Advantages

- Broad substrate scope, including aryl and heteroaryl bromides.

- Avoids stoichiometric metal reagents .

Oxidation and Reduction Behavior

This compound is stable under both acidic and basic conditions but undergoes selective reduction of the sulfone group under high-pressure hydrogenation (Pd/C, H₂) .

Reduction Example

Thermal and Stability Data

Applications De Recherche Scientifique

Organic Synthesis

4-Chlorophenylallyl sulfone serves as a versatile building block in organic synthesis. It participates in various reactions, including:

- Palladium-Catalyzed Reactions : The compound is utilized in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds. This application is significant for synthesizing complex organic molecules .

- Nucleophilic Substitution Reactions : It has been employed in nucleophilic substitution reactions, particularly with allylic systems, facilitating the formation of various derivatives that are valuable in pharmaceutical chemistry .

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug development:

- Anticancer Activity : Studies have shown that compounds related to this compound possess anticancer properties. For example, modifications of the sulfone group can enhance the efficacy of certain anticancer agents by improving their bioavailability and selectivity towards cancer cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial membranes, leading to cell disruption and death .

Case Study 1: Synthesis of Anticancer Agents

In a study published by the American Chemical Society, researchers modified this compound to enhance its anticancer properties. By integrating it into a larger molecular framework, they achieved compounds with improved potency against specific cancer cell lines, demonstrating its potential as a scaffold for drug design .

Case Study 2: Membrane Technology

A research group utilized sulfone polymers derived from this compound to create membranes for water filtration systems. The membranes exhibited high mechanical strength and stability across various pH levels, making them ideal for industrial applications .

Mécanisme D'action

The mechanism of action of 4-chlorophenylallyl sulfone involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The sulfone group acts as an electron-withdrawing group, enhancing the reactivity of the allyl group. This reactivity is exploited in various synthetic transformations, making it a valuable tool in organic chemistry.

Comparaison Avec Des Composés Similaires

- 4-Chlorophenyl phenyl sulfone

- Bis(4-chlorophenyl) sulfone

- Phenyl sulfonylacetophenone

Comparison: 4-Chlorophenylallyl sulfone is unique due to the presence of both the allyl and sulfone groups, which confer distinct reactivity patterns. Unlike 4-chlorophenyl phenyl sulfone, which lacks the allyl group, this compound can participate in allylic substitution reactions, expanding its utility in synthetic applications. Bis(4-chlorophenyl) sulfone, on the other hand, has two sulfone groups, making it more rigid and less reactive in certain transformations.

Activité Biologique

4-Chlorophenylallyl sulfone is a sulfonyl compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure

This compound can be represented by the following chemical structure:

This structure includes a chlorophenyl group attached to an allyl sulfone moiety, which is significant for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : It has been noted that sulfone compounds can inhibit specific enzymes involved in metabolic processes. For instance, the compound may interact with flavin-containing monooxygenases (FMOs), which play a crucial role in drug metabolism and the detoxification of xenobiotics .

- Modulation of Neurotransmitter Release : Research indicates that similar compounds can affect synaptic vesicle loading and neurotransmitter release, impacting cholinergic signaling pathways .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or function as a metabolic inhibitor.

Anticancer Effects

Recent investigations into the anticancer properties of this compound have revealed promising results. The compound has demonstrated cytotoxic effects on several cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall |

| Anticancer | High | Induction of apoptosis |

| Enzyme Inhibition | Variable | Interaction with FMOs |

Table 2: Case Studies on Biological Activity

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties of various sulfone compounds, this compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

- Cancer Cell Line Studies : Research involving human lung cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, highlighting its potential for development as an anticancer drug.

- Enzyme Interaction Studies : Investigations into the interaction between this compound and cytochrome P450 enzymes revealed that the compound could modulate metabolic pathways, which may influence drug efficacy and toxicity profiles.

Propriétés

IUPAC Name |

1-chloro-4-prop-2-enylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVDFFTJGSKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958425 | |

| Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-44-0 | |

| Record name | NSC85563 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(prop-2-ene-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.